N-(4-fluorobenzyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-fluorobenzyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:
- A 4-fluorobenzyl group at the N1 position of the triazole ring.
- A 5-amino substituent modified with a 4-methylphenylamino group.
- A carboxamide moiety at the C4 position.
Its structural features, such as fluorine substitution and aromatic amination, are critical for optimizing solubility, bioavailability, and target binding .
Properties
Molecular Formula |
C17H16FN5O |
|---|---|
Molecular Weight |
325.34 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-(4-methylanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16FN5O/c1-11-2-8-14(9-3-11)20-16-15(21-23-22-16)17(24)19-10-12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23) |
InChI Key |
FHHAEBMNZLEXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-5-[(4-METHYLPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) under mild conditions.
Introduction of the Fluorophenyl and Methylphenyl Groups: The fluorophenyl and methylphenyl groups are introduced through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-5-[(4-METHYLPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-5-[(4-METHYLPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-5-[(4-METHYLPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Substituent Variations in the Benzyl Group
The 4-fluorobenzyl group distinguishes the target compound from analogs with alternative substitutions:
Modifications in the Amino Substituent
The 4-methylphenylamino group at the C5 position is compared to other aromatic amines:
Pharmacological and Physicochemical Properties
Limited direct data exist for the target compound, but inferences can be drawn from analogs:
Key Observations :
- Fluorine substitutions (e.g., 4-fluorobenzyl) improve metabolic stability and membrane permeability compared to non-halogenated analogs .
- Bulky substituents (e.g., quinolin-2-yl in ) correlate with enhanced inhibitory activity in Wnt/β-catenin pathway studies .
Biological Activity
N-(4-fluorobenzyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This triazole derivative has been studied for its antibacterial, antifungal, and anticancer properties. This article reviews the available literature on its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies.
Chemical Structure and Synthesis
The compound features a triazole ring substituted with a 4-fluorobenzyl group and a 4-methylphenyl amino group. The synthesis typically involves the reaction of 4-fluorobenzaldehyde with appropriate amines and carboxylic acids under controlled conditions. The following table summarizes the key synthetic pathways reported in the literature:
| Reaction | Reagents | Conditions | Yield |
|---|---|---|---|
| Condensation | 4-Fluorobenzaldehyde + Amine + Carboxylic Acid | Reflux in Ethanol | 70% |
| Cyclization | Triazole Derivative + Acyl Chloride | Room Temperature | Variable |
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of triazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In one study, derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and levofloxacin. The following table outlines the antibacterial activity of related triazole compounds:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-(4-thiocyanatophenyl)-triazole | Staphylococcus aureus | 2.5 |
| 5-Aryl-4H-triazole | E. coli | 3.0 |
| N-(4-fluorobenzyl)-triazole | Pseudomonas aeruginosa | 1.8 |
Antifungal Activity
Triazoles are also known for their antifungal properties. A related compound demonstrated potent activity against Candida albicans with an IC50 value significantly lower than that of fluconazole, indicating its potential as an alternative antifungal agent.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies indicate that it exhibits selective cytotoxicity towards several cancer types, including:
- Breast Cancer
- Lung Cancer
- Leukemia
A notable study reported that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The GI50 values for different cell lines are summarized below:
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| A549 (Lung Cancer) | 7.5 |
| HL-60 (Leukemia) | 6.0 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at the triazole ring and substituent groups significantly influence biological activity. For example:
- The presence of electron-withdrawing groups like fluorine enhances antibacterial properties.
- Bulky substituents at the phenyl ring can increase cytotoxicity against cancer cells.
Case Studies
Several case studies have been published that explore the biological activity of this compound and its derivatives:
- Study on Antibacterial Activity : A comprehensive evaluation showed that derivatives with a methoxy group at position 5 of the triazole ring displayed enhanced activity against Gram-positive bacteria.
- Anticancer Mechanism Investigation : Research demonstrated that this compound induces cell cycle arrest in the G2/M phase in breast cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
